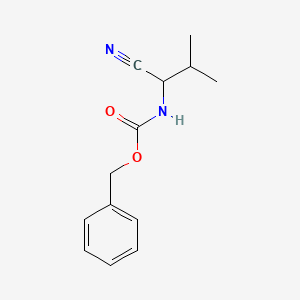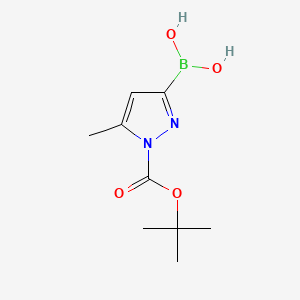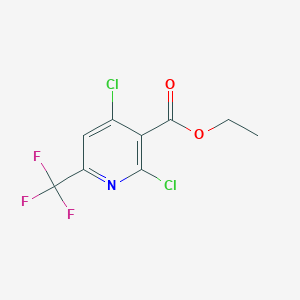
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . The presence of fluorine atoms in the structure enhances the biological activity and stability of the compound, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines and thiols.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate and its derivatives involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased efficacy . The exact pathways and molecular targets vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine . These compounds share similar structural features but differ in their reactivity and applications. The unique combination of chloro and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and biological activity .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial products. Ongoing research continues to explore its potential in new and innovative applications.
Properties
Molecular Formula |
C9H6Cl2F3NO2 |
|---|---|
Molecular Weight |
288.05 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-2-17-8(16)6-4(10)3-5(9(12,13)14)15-7(6)11/h3H,2H2,1H3 |
InChI Key |
ONXAJTMZYKDUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


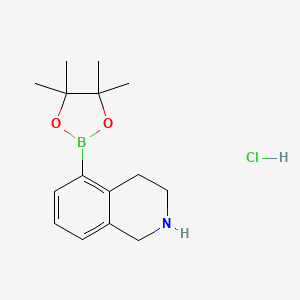

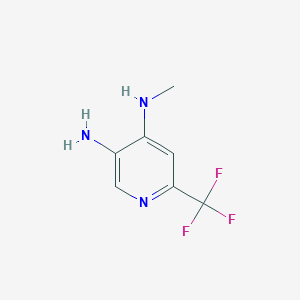


![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
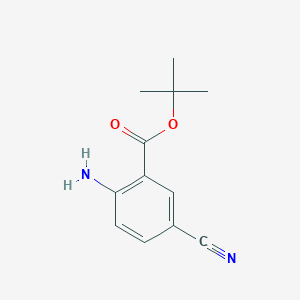
![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
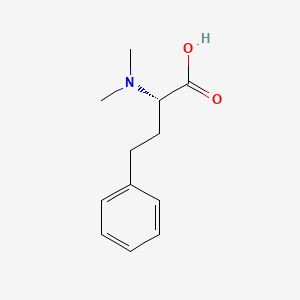
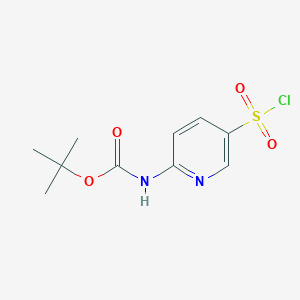
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
